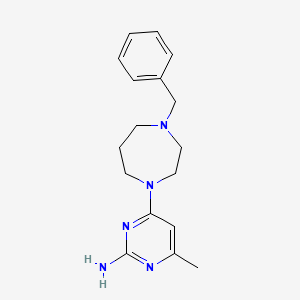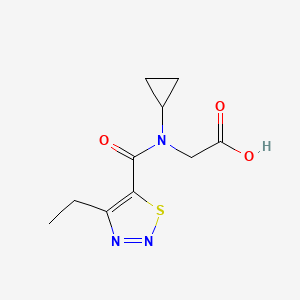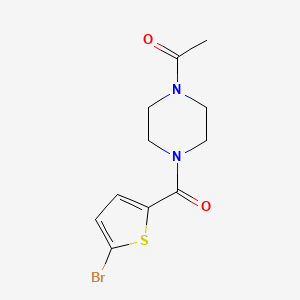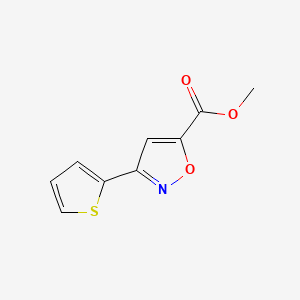
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of diazepanes and pyrimidines This compound is characterized by the presence of a benzyl group attached to a diazepane ring, which is further connected to a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Benzylation: The diazepane ring is then benzylated using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Pyrimidine Coupling: The benzylated diazepane is coupled with a methylpyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyrimidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepanes or pyrimidines.
Scientific Research Applications
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
Uniqueness
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine is unique due to its combination of a diazepane ring with a benzyl group and a methylpyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H23N5 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4-benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-14-12-16(20-17(18)19-14)22-9-5-8-21(10-11-22)13-15-6-3-2-4-7-15/h2-4,6-7,12H,5,8-11,13H2,1H3,(H2,18,19,20) |
InChI Key |
DSODXAFZDNWCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)






![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)

